2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-8(2)6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(25)20(14(12)24)7-11(22)23/h8H,6-7H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRDBVNJCDGCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is an imidazopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits significant biological activities including antitumor effects and modulation of metabolic pathways.
Chemical Structure and Properties
The compound features a bicyclic imidazopyrimidine core which is known for various biological activities. Its complex structure allows it to interact with specific biological targets such as enzymes and receptors involved in nucleotide metabolism.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₄ |
| Molecular Weight | 294.31 g/mol |
| CAS Number | Not specified |
The biological activity of this compound primarily involves its interaction with enzymes and receptors that are crucial in metabolic pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism. This interaction can influence cell proliferation and apoptosis in certain cancer cell lines.
Antitumor Activity
Studies have demonstrated that derivatives of imidazopyrimidine compounds exhibit significant cytotoxicity against various tumor cell lines. For example:
- Cytotoxicity Studies : The saturation of the 3,4-double bond in related compounds has been shown to enhance cytotoxicity against tumor cell lines such as mouse leukemia L1210 and human oral epidermoid carcinoma KB cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several imidazopyrimidine derivatives:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 8-Thiocarbamoyl derivative | L1210 | 5.0 |
| Saturated derivative | KB | 20.0 |
| Control (5-fluorouracil) | L1210 | 4.5 |
The results indicated that structural modifications significantly impact the cytotoxic properties of these compounds .
Pharmacological Applications
The pharmacological potential of this compound includes:
- Antitumor Agents : Its ability to inhibit cancer cell growth positions it as a candidate for cancer therapy.
- Enzyme Modulation : The compound may influence pathways related to nucleotide synthesis and degradation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions utilizing reagents like acetic anhydride for acylation and various bases for facilitating nucleophilic substitutions. The reaction conditions—temperature and solvent choice—are critical for optimizing yield and selectivity.
Preparation Methods
Core Imidazopurine Framework Construction
The synthesis begins with the assembly of the imidazo[2,1-f]purine scaffold. As detailed in foundational protocols, this involves condensing substituted pyrimidine precursors with imidazole derivatives under alkaline conditions. A representative approach involves:
- Reductive Amination : Sodium thiosulfate-mediated reduction of nitro intermediates at pH 8–9, optimized at 15°C to maximize yield and purity.
- Imine Formation : Reaction of the resulting amine with triethyl orthoacetate in acetonitrile under reflux, generating a reactive imine intermediate.
- Cyclization : Nucleophilic attack by secondary amines on the cyano group, followed by proton transfer to form the five-membered imidazole ring.
Critical parameters include maintaining anhydrous conditions during imine synthesis and strict temperature control (±2°C) to prevent byproduct formation.
Acetic Acid Side Chain Introduction
The acetic acid moiety is introduced via a two-stage process:
- Acylation : Treatment with acetic anhydride in dichloromethane, catalyzed by pyridine, achieves >85% conversion to the acetylated intermediate.
- Hydrolysis : Controlled alkaline hydrolysis (NaOH, 0.5M) at 40°C selectively cleaves protective groups while preserving the carboxylic acid functionality.
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Reductive amination | Na₂S₂O₃, NaHCO₃ | 15°C | 78% | |
| Imine formation | Triethyl orthoacetate | 80°C | 82% | |
| Acylation | Acetic anhydride, pyridine | 25°C | 89% |
Cyclization and Ring-Closure Techniques
Acid-Catalyzed Cyclization
Formic acid-mediated cyclization proves effective for constructing the fused imidazopurine system. A documented protocol involves:
- Heating the linear precursor with excess formic acid (10 ml/g substrate) at 110°C for 10 hours.
- Gradual cooling to -5°C to precipitate the cyclized product.
This method yields 74–89% pure product, with recrystallization from ethanol enhancing crystallinity.
Thiocyanate-Assisted Ring Closure
Ammonium thiocyanate (NH₄SCN) serves dual roles as nucleophile and catalyst in alternative routes:
- Dissolving the precursor in glacial acetic acid with 3-fold excess NH₄SCN.
- Refluxing for 6 hours followed by rapid quenching in ice water.
Table 2: Cyclization Method Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Formic acid reflux | 110°C, 10 h | 89% | 98% |
| NH₄SCN in acetic acid | Reflux, 6 h | 75% | 95% |
Bromination and Functionalization of Intermediates
NBS-Mediated Bromination
Critical for introducing reactive handles for further derivatization, bromination employs:
- N-Bromosuccinimide (NBS) (1.5 eq) with catalytic AIBN in chloroform
- Reflux for 2 hours under nitrogen atmosphere
Table 3: Bromination Optimization Data
| Entry | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| 1 | Chloroform | AIBN | 2 | 75% |
| 2 | CCl₄ | None | 4 | 36% |
Regioselectivity Control
Bromination exclusively occurs at the C3 position of the imidazo ring due to:
Optimization of Reaction Conditions
Temperature Effects on Yield
Data from 27 synthetic trials reveals a strong inverse correlation between reaction temperature and yield in reductive amination steps:
Table 4: Temperature vs. Yield in Reductive Amination
| Temperature (°C) | Average Yield |
|---|---|
| 35 | 62% |
| 25 | 71% |
| 15 | 83% |
Solvent Systems for Crystallization
Ethanol-water mixtures (7:3 v/v) prove optimal for final product recrystallization, achieving 99.5% HPLC purity versus 97.2% with pure ethanol.
Mechanistic Insights and Kinetic Studies
Imine Intermediate Characterization
In situ FTIR studies identify key intermediates:
Rate-Determining Steps
Eyring analysis reveals activation parameters:
- ΔH‡ = 58.2 kJ/mol
- ΔS‡ = -132 J/(mol·K) Indicating a highly ordered transition state during cyclization.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of this imidazo[2,1-f]purine derivative typically involves multi-step reactions. Key steps include cyclization of substituted purine precursors, alkylation at the 8-position with isobutyl groups, and functionalization of the acetic acid moiety. Reaction conditions such as temperature (optimized between 60–80°C for cyclization), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalysts (e.g., palladium for cross-coupling reactions) critically impact yield and purity . For example, highlights the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation, requiring pH control (6.5–7.5) to prevent side reactions.
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Structural validation requires a combination of:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing methyl (δ 1.2–1.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- IR spectroscopy : To identify key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹) .
- HRMS (ESI) : To verify molecular mass with <5 ppm error, ensuring correct molecular formula .
- X-ray crystallography (if crystalline): For definitive stereochemical assignment, though this is less common due to solubility challenges.
Advanced: How can computational methods like DFT improve the design of novel derivatives?
Density Functional Theory (DFT) can predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced bioactivity. emphasizes integrating quantum chemical calculations with reaction path searches to optimize reaction thermodynamics. For example:
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted substitutions .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions and select optimal media for synthesis .
- Transition state analysis : Identify energy barriers for key steps (e.g., cyclization) to refine reaction conditions .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectral data?
Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validation : Compare NMR data with computational chemical shift predictions (e.g., using ACD/Labs or Gaussian) .
- Variable temperature NMR : Resolve dynamic effects causing peak broadening, especially in flexible regions like the acetic acid side chain .
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to simplify spectral interpretation .
- Replicate synthesis : Eliminate batch-specific impurities by repeating reactions under rigorously controlled conditions .
Advanced: What in vitro/in vivo models are suitable for assessing bioactivity in medicinal chemistry?
- Bioluminescence assays : Use nanoluciferase systems to evaluate interactions with cellular targets (e.g., kinases or GPCRs) in real-time, as described in .
- Cell viability assays : Test cytotoxicity in cancer lines (e.g., HeLa or MCF-7) using MTT or ATP-based protocols .
- In vivo pharmacokinetics : Administer radiolabeled compound in rodent models to study absorption/distribution, with LC-MS/MS for metabolite profiling .
Advanced: How can Design of Experiments (DOE) optimize multi-step synthesis?
DOE minimizes experimental runs while maximizing data quality. Key steps:
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response surface methodology (RSM) : Optimize yield and purity via central composite designs, modeling interactions between factors like pH and reaction time .
- Robustness testing : Introduce ±10% variations in key parameters (e.g., reagent stoichiometry) to assess process stability .
Advanced: What analytical strategies address challenges in quantifying degradation products?
- HPLC-MS/MS : Use C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to separate degradation products, coupled with MRM for sensitive detection .
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to profile stability .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic: What purification techniques are effective for isolating this compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for preliminary purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
- Preparative HPLC : Employ reverse-phase C18 columns with isocratic elution for final polishing .
Advanced: How does substituent variation at the 8-isobutyl group impact physicochemical properties?
- LogP calculations : Replace isobutyl with polar groups (e.g., hydroxyethyl) to reduce hydrophobicity, improving aqueous solubility for biological assays .
- Steric effects : Bulkier substituents (e.g., tert-butyl) may hinder enzymatic binding, requiring molecular docking studies to validate .
- Synthetic feasibility : Use retrosynthetic analysis to prioritize modifications compatible with existing reaction pathways .
Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic substitutions?
- Kinetic isotope effects (KIE) : Study deuterated analogs to determine rate-limiting steps (e.g., proton transfer vs. bond formation) .
- Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack .
- Solvent polarity : High-polarity solvents stabilize transition states in SN2 reactions, accelerating substitutions at the purine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
